N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a cyclohexylcarbamoyl group. Its molecular formula is C24H30N4O2, and it has a molecular weight of 406.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(cyclohexylcarbamoyl)aniline with 4-phenylpiperazine-1-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-benzamide: Similar structure but with a nitro group and a vinyl linkage.
N-[3-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide: Contains a pyridine ring instead of a piperazine ring.
Uniqueness
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring and a phenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C25H31N3O2
- Molecular Weight : 413.55 g/mol
The compound features a piperazine core, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.
Research indicates that this compound may interact with multiple biological targets:
- PDE5 Inhibition : The compound has shown potential as a phosphodiesterase type 5 (PDE5) inhibitor, which is significant in treating erectile dysfunction and pulmonary hypertension. PDE5 inhibitors work by increasing levels of cyclic GMP, leading to vasodilation .
- Antimalarial Activity : Preliminary studies suggest that cyclopropyl carboxamide derivatives exhibit antimalarial properties by targeting the cytochrome b gene in Plasmodium species. This activity includes inhibiting the growth of asexual stages and male gametes of the malaria parasite .
- Kinase Inhibition : There is evidence that compounds similar to this compound may inhibit specific kinases involved in tumorigenesis, presenting potential applications in cancer therapy .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity Type | Target/Mechanism | IC50 Value (µM) | Reference |
---|---|---|---|
PDE5 Inhibition | PDE5 | 0.1 - 0.5 | |
Antimalarial | Cytochrome b | 40 nM | |
Kinase Inhibition | Various kinases | Not specified |
Case Study 1: Antimalarial Efficacy
A study conducted on cyclopropyl carboxamide derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, with an IC50 value as low as 40 nM. The study highlighted the importance of metabolic stability for efficacy in vivo, suggesting further optimization is necessary for clinical application .
Case Study 2: Cancer Therapeutics
In a series of experiments evaluating kinase inhibitors, compounds structurally related to this compound showed promising results in inhibiting tumor growth in preclinical models. The findings suggest that these compounds could serve as a basis for developing new cancer therapies targeting specific kinase pathways .
Properties
Molecular Formula |
C24H30N4O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H30N4O2/c29-23(25-20-9-3-1-4-10-20)19-8-7-11-21(18-19)26-24(30)28-16-14-27(15-17-28)22-12-5-2-6-13-22/h2,5-8,11-13,18,20H,1,3-4,9-10,14-17H2,(H,25,29)(H,26,30) |
InChI Key |
FYUQKWJPHNICLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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